4-amino-1,1-Cyclohexanedicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-1,1-Cyclohexanedicarboxylic acid is an organic compound with the molecular formula C8H13NO4 It is a derivative of cyclohexanedicarboxylic acid, where an amino group is attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 4-amino-1,1-Cyclohexanedicarboxylic acid can be achieved through several synthetic routes. One common method involves the hydrogenation of terephthalic acid in the presence of a catalyst. This process converts terephthalic acid into 1,4-cyclohexanedicarboxylic acid, which can then be further modified to introduce the amino group .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale hydrogenation reactions. The use of palladium or platinum catalysts is common, and the reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-1,1-Cyclohexanedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve reagents like halogens (e.g., chlorine, bromine) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Wissenschaftliche Forschungsanwendungen
4-amino-1,1-Cyclohexanedicarboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-amino-1,1-Cyclohexanedicarboxylic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with enzymes or receptors in biological systems. This interaction can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Cyclohexanedicarboxylic acid: A closely related compound with similar structural features but without the amino group.
1,2-Cyclohexanedicarboxylic acid: Another isomer with carboxy groups at different positions on the cyclohexane ring.
Cyclohexanone: A ketone derivative of cyclohexane, often used in similar chemical reactions.
Uniqueness
4-amino-1,1-Cyclohexanedicarboxylic acid is unique due to the presence of the amino group, which imparts distinct chemical and biological properties. This functional group allows for a wider range of chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
57899-74-8 |
---|---|
Molekularformel |
C8H13NO4 |
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
4-aminocyclohexane-1,1-dicarboxylic acid |
InChI |
InChI=1S/C8H13NO4/c9-5-1-3-8(4-2-5,6(10)11)7(12)13/h5H,1-4,9H2,(H,10,11)(H,12,13) |
InChI-Schlüssel |
WLEHEWWMHHJASO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1N)(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.